5,9-Tetradecadiyne

Descripción general

Descripción

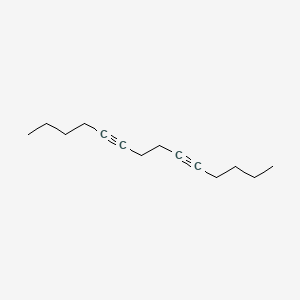

5,9-Tetradecadiyne is an organic compound with the molecular formula C14H22. It is characterized by the presence of two alkynyl groups in its structure. This compound appears as a colorless to light yellow liquid and is flammable at room temperature. The primary use of this compound is as a reagent in organic synthesis, where it is utilized in the synthesis of other organic compounds, such as polyalkyne derivatives and polyalkyne conjugated polymers .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 5,9-Tetradecadiyne generally involves the hydrogenation reaction of an alkyne. The process begins with the preparation of the corresponding alkyne compound through the reaction of magnesium iodide. This is followed by hydrogenation to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure the purity and yield of the final product. The use of catalysts and optimized reaction parameters are common practices to enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

5,9-Tetradecadiyne undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide. The reaction typically occurs under acidic or basic conditions.

Reduction: Common reagents include hydrogen gas in the presence of a palladium catalyst. The reaction typically occurs under high pressure and temperature.

Substitution: Common reagents include halogens and halogenating agents. The reaction typically occurs under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield diketones, while reduction may yield alkanes. Substitution reactions may yield halogenated derivatives of this compound.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Recent studies have highlighted the antibacterial activity of 5,9-tetradecadiyne extracted from essential oils. In one study, the essential oil from Ferula vesceritensis leaves was analyzed, revealing that this compound constituted about 24.72% of the oil. The oil demonstrated strong antibacterial effects against several pathogens, including Staphylococcus aureus and Escherichia coli, with inhibition zones reaching up to 26 mm at certain concentrations .

Table 1: Antibacterial Activity of Essential Oils Containing this compound

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 26 |

| Escherichia coli | 24 |

| Klebsiella pneumoniae | 20 |

This demonstrates the potential of this compound as a natural antimicrobial agent, which could be explored further for applications in pharmaceuticals and food preservation.

Role in Pheromone Biosynthesis

Another significant application of this compound is its involvement in the biosynthesis of insect pheromones. Research has shown that engineered yeast can produce pheromones such as (Z,E)-9,12-tetradecadienyl acetate (ZETA) using this compound as a substrate. This process involves multiple enzymatic steps where desaturases convert fatty acyl substrates into unsaturated compounds that serve as precursors for pheromone production .

Case Study: Pheromone Production in Engineered Yeast

- Organism : Saccharomyces cerevisiae

- Substrate : Z9-14:Acyl derived from this compound

- Output : Significant quantities of ZETA pheromone were detected after fermentation.

- Production Titer : Approximately 0.32 mg/L.

This application is particularly relevant for agricultural pest management and could lead to environmentally friendly pest control methods through the use of synthetic pheromones.

Synthetic Chemistry Applications

In synthetic organic chemistry, this compound can serve as a versatile building block for constructing more complex molecular architectures. Its unique structure allows it to participate in various reactions such as cross-coupling and cycloaddition processes. The compound's reactivity can be harnessed to synthesize novel materials or pharmaceuticals.

Table 2: Synthetic Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Cross-Coupling | Used to form carbon-carbon bonds with other alkynes or alkenes. |

| Cycloaddition | Participates in Diels-Alder reactions to create cyclic compounds. |

These reactions highlight the compound's utility in developing new synthetic pathways and materials.

Mecanismo De Acción

The mechanism by which 5,9-Tetradecadiyne exerts its effects involves the interaction of its alkynyl groups with various molecular targets. These interactions can lead to the formation of new chemical bonds and the alteration of existing ones. The specific pathways involved depend on the nature of the reaction and the conditions under which it occurs.

Comparación Con Compuestos Similares

Similar Compounds

1,4-Butadiyne: A compound with two alkynyl groups but a shorter carbon chain.

1,7-Octadiyne: A compound with two alkynyl groups and a medium-length carbon chain.

1,10-Decadiyne: A compound with two alkynyl groups and a longer carbon chain.

Uniqueness of 5,9-Tetradecadiyne

This compound is unique due to its specific carbon chain length and the position of its alkynyl groups. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications, particularly in the synthesis of polyalkyne derivatives and polyalkyne conjugated polymers .

Actividad Biológica

5,9-Tetradecadiyne is a long-chain alkyne with significant biological activity, particularly noted for its antimicrobial properties. This compound has garnered attention in various studies for its potential applications in pharmacology and medicine.

Chemical Composition

This compound was identified as a major component in the essential oils derived from the leaves of Ferula vesceritensis, comprising approximately 24.72% of the oil's composition. Other notable components included germacrene D (24.51%), farnesene (8.57%), and α-bisabolene (8.57%) .

Antimicrobial Properties

The antibacterial activity of this compound has been evaluated against several bacterial strains using the disk diffusion method. The results indicated strong antibacterial effects against:

- Staphylococcus aureus

- Escherichia coli

- Klebsiella pneumoniae

These findings suggest that this compound could be a promising candidate for developing natural antimicrobial agents .

Cytotoxic Effects

In addition to its antimicrobial properties, this compound has shown potential cytotoxic effects on various cancer cell lines. A study indicated that compounds with similar structures exhibited significant antiproliferative activity against human cancer cell lines, including those from breast and lung cancers. The mechanism of action appears to involve cell cycle arrest and apoptosis induction .

Case Studies and Research Findings

-

Antibacterial Activity Study :

- Objective : To evaluate the chemical composition and antibacterial activity of Ferula vesceritensis essential oils.

- Methodology : Gas chromatography-mass spectrometry was used to analyze the volatile components.

- Results : this compound exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria .

-

Cytotoxicity Assessment :

- Objective : To assess the cytotoxic effects of compounds similar to this compound on cancer cell lines.

- Methodology : Various human cancer cell lines were treated with the compound, and cell viability was measured.

- Findings : The study reported significant inhibition of cell growth and induction of apoptosis in treated cells .

Data Table: Biological Activity Summary of this compound

Propiedades

IUPAC Name |

tetradeca-5,9-diyne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3-8,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYMVMGJYNYKGGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#CCCC#CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20199263 | |

| Record name | 5,9-Tetradecadiyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51255-61-9 | |

| Record name | 5,9-Tetradecadiyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051255619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,9-Tetradecadiyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.